1-(2-Bromoethyl)indolin-2-one
Description
Contextualization within Indole (B1671886) Heterocycle Chemistry and its Research Significance
The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. numberanalytics.comresearchgate.net First isolated in the 19th century, indole and its derivatives are widespread in nature, forming the core of essential biomolecules like the amino acid tryptophan, the neurotransmitter serotonin, and numerous alkaloids. numberanalytics.combiosynth.comirjmets.com This natural prevalence has established the indole scaffold as a "privileged structure" in medicinal chemistry, meaning it is a versatile framework for designing biologically active compounds. researchgate.netnih.gov
The indolin-2-one, or oxindole (B195798), is a prominent derivative of indole. Its structure is fundamental to many synthetic and natural products with significant biological activities. nih.gov The versatility of the indole nucleus allows for functionalization at multiple positions, enabling the creation of extensive chemical libraries for drug discovery and development. researchgate.net Research has demonstrated the therapeutic potential of indole-based compounds in various areas, including oncology, infectious diseases, and neurology. numberanalytics.comresearchgate.net
Structural Features and Reactivity Potential of the N-(2-Bromoethyl) Moiety in Indoline-2-one Scaffolds
The defining feature of 1-(2-bromoethyl)indolin-2-one and its analogs is the N-(2-bromoethyl) group attached to the nitrogen atom of the indolin-2-one core. This substituent introduces a highly reactive electrophilic center into the molecule. The carbon-bromine bond is susceptible to nucleophilic attack, making the bromoethyl group an excellent leaving group in substitution reactions.
This inherent reactivity is the primary driver of the synthetic utility of these compounds. The bromoethyl moiety serves as a handle for introducing a wide variety of functional groups and for constructing more complex molecular architectures. For instance, nucleophilic displacement of the bromide by amines, thiols, or other nucleophiles is a common strategy to synthesize a diverse array of derivatives. nih.gov
In the related compound, 1-(2-bromoethyl)indoline-2,3-dione (N-bromoethylated isatin), crystallographic studies have provided detailed insights into its molecular geometry. The isatin (B1672199) core is nearly planar, and the bromoethyl group introduces specific intermolecular interactions. iucr.orgresearchgate.net Analysis of the crystal structure reveals significant contacts involving the bromine atom, such as Br⋯H interactions, which influence the crystal packing. iucr.orgiucr.org This structural information is crucial for understanding the solid-state properties and for designing new materials.
Scope of Academic Research on this compound and Related N-Bromoethylated Indoline-2,3-dione (Isatin) Scaffolds
Academic research on this compound and its isatin counterpart, 1-(2-bromoethyl)indoline-2,3-dione, primarily focuses on their synthetic applications as versatile intermediates. These compounds are not typically the final target of research but rather key building blocks for creating more elaborate molecules with potential biological activities.
A significant area of investigation involves the use of these scaffolds in the synthesis of novel heterocyclic systems. For example, the reaction of 3-(2-bromoethyl)indoles with sulfonyl azides leads to the formation of aza-spirocyclopropanyloxindoles, which can then be captured by alcohols or amines to produce a variety of sulfonates and sulfonamides. rsc.org Another study describes a one-pot synthesis of spirocyclic pyrido[1,2-a]indole derivatives starting from 3-(2-bromoethyl)indole. researchgate.net
Furthermore, N-bromoethylated isatins are employed in the construction of hybrid molecules. For instance, they have been reacted with aminoquinolines to create isatin-quinoline conjugates. nih.gov The reaction of 1-(2-bromoethyl)-5-methylindoline-2,3-dione (B40228) with 1-methylpiperazine (B117243) has been shown to yield a new indolin-2-one derivative with multiple piperazine (B1678402) moieties. nih.gov
The research underscores the role of these bromoethylated compounds as pivotal starting materials in the exploration of new chemical space and the development of compounds with potential therapeutic applications, leveraging the well-established biological importance of the isatin and indolin-2-one scaffolds. encyclopedia.pubrsc.orgresearchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C10H10BrNO |
|---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
1-(2-bromoethyl)-3H-indol-2-one |
InChI |
InChI=1S/C10H10BrNO/c11-5-6-12-9-4-2-1-3-8(9)7-10(12)13/h1-4H,5-7H2 |
InChI Key |
WATGBFNRNGQGCB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2N(C1=O)CCBr |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 1 2 Bromoethyl Indolin 2 One Derivatives
Reactivity Profile of the 2-Bromoethyl Moiety
The 2-bromoethyl group attached to the nitrogen atom of the indolin-2-one ring is the primary site for nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates the introduction of a wide array of functional groups.
Nucleophilic Substitution Reactions at the Bromine Atom
The carbon atom adjacent to the bromine is electrophilic and susceptible to attack by various nucleophiles. This reactivity is fundamental to the derivatization of the 1-(2-bromoethyl)indolin-2-one scaffold. The reaction typically proceeds via an SN2 mechanism, involving a backside attack by the nucleophile and inversion of configuration if the carbon were chiral. organic-chemistry.org
The reaction of this compound with primary or secondary amines leads to the formation of the corresponding N-substituted aminoethyl derivatives. This reaction is a common strategy for synthesizing compounds with potential biological activities. For instance, reaction with di(2-chloroethyl)amine has been used to introduce a nitrogen mustard moiety, a class of alkylating agents. mdpi.com
Table 1: Examples of Amine Functionalization Reactions
| Amine Nucleophile | Product |
|---|---|
| Primary Amine (R-NH₂) | 1-(2-(Alkylamino)ethyl)indolin-2-one |
| Secondary Amine (R₂NH) | 1-(2-(Dialkylamino)ethyl)indolin-2-one |
An interactive data table is available here.
Thiols and their corresponding thiolates are excellent nucleophiles and react readily with the 2-bromoethyl moiety to form thioethers. This reaction provides a straightforward method for introducing sulfur-containing functionalities into the indolin-2-one structure. The high nucleophilicity of thiols allows these reactions to proceed under mild conditions. nih.gov The resulting thioether linkage is generally stable under physiological conditions. nih.gov
Table 2: Thiol Incorporation Reaction
| Thiol Nucleophile | Product |
|---|---|
| Alkyl Thiol (R-SH) | 1-(2-(Alkylthio)ethyl)indolin-2-one |
An interactive data table is available here.
The bromine atom can be displaced by an azide (B81097) ion (N₃⁻) to yield 1-(2-azidoethyl)indolin-2-one. This reaction is typically carried out using sodium azide in a polar aprotic solvent. The resulting azido (B1232118) derivative is a versatile intermediate that can be further transformed, for example, through reduction to the corresponding primary amine or by participation in click chemistry reactions like the Huisgen cycloaddition.
Chemical Transformations of the Indolin-2-one/Indole-2,3-dione Core
The aromatic ring of the indolin-2-one system is susceptible to electrophilic attack, allowing for further functionalization of the core structure.
Electrophilic Aromatic Substitution on the Indole (B1671886) Ring System
The indole ring is an electron-rich aromatic system, making it reactive towards electrophiles. researchgate.net Electrophilic aromatic substitution (EAS) reactions on the indolin-2-one core typically occur at the C5 or C7 position of the benzene (B151609) ring, with the directing effects of the substituents on the ring influencing the regioselectivity. Common EAS reactions include nitration, halogenation, and Friedel-Crafts acylation and alkylation. nih.gov For the indole system in general, substitution is highly favored at the 3-position. ic.ac.ukrsc.org However, in 1-substituted indolin-2-ones, this position is part of the lactam ring. Therefore, substitution occurs on the benzo portion of the molecule. The specific conditions of the reaction, such as the nature of the electrophile and the solvent, can be tuned to favor substitution at a particular position.
Table 3: Common Electrophilic Aromatic Substitution Reactions
| Reaction | Electrophile | Typical Product(s) |
|---|---|---|
| Nitration | NO₂⁺ | 5-Nitro-1-(2-bromoethyl)indolin-2-one |
| Halogenation | Br⁺, Cl⁺ | 5-Bromo-1-(2-bromoethyl)indolin-2-one |
An interactive data table is available here.
Oxidation Reactions of the Indole Ring
The indole ring system within this compound derivatives is susceptible to oxidation, leading to the formation of various oxidized products. A notable transformation is the oxidation to indole-2,3-dione (isatin) derivatives. This conversion is significant as isatins are a class of heterocyclic compounds known for their broad spectrum of biological activities. The oxidation can be accomplished using a variety of oxidizing agents.
Another oxidative pathway involves an oxidation-intramolecular cyclization-elimination sequence starting from N-substituted 2-alkenylanilines. nih.govmdpi.com This method provides a route to indole derivatives through the formation of an epoxide intermediate, which then undergoes cyclization. nih.govmdpi.com For instance, treatment of a 2-alkenylaniline with meta-chloroperoxybenzoic acid (mCPBA) can lead to the formation of a metastable epoxide. This intermediate can then undergo an acid-catalyzed cyclization and dehydration to yield a C1-substituted indole derivative. mdpi.com
Table 1: Examples of Oxidizing Agents for Indole Ring Oxidation
| Oxidizing Agent | Product Type | Reference |
|---|---|---|
| Various | Indole-2,3-dione (isatin) derivatives |
Reduction Reactions of the Indole Ring
The indole ring of this compound derivatives can undergo reduction, offering pathways to saturated or partially saturated heterocyclic systems. The specifics of the reduction, whether targeting the carbocyclic or the pyrrole (B145914) portion of the indole nucleus, depend on the reagents and conditions employed. quimicaorganica.org For instance, the bromoethyl group itself can be reduced to an ethyl group using reducing agents like lithium aluminum hydride under anhydrous conditions. This transformation removes the reactive bromine atom, resulting in a more stable ethyl-substituted indole derivative.
Reactions at the C3 Position
The C3 position of the indolin-2-one ring is a key site for functionalization, enabling the introduction of a wide array of substituents and the construction of more complex molecular architectures. mdpi.com
Aldol (B89426) Addition Reactions
The C3 position of indolin-2-one derivatives can participate in aldol addition reactions. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.comyoutube.compressbooks.pub In this reaction, an enolate, generated from a ketone or aldehyde, acts as a nucleophile and attacks the electrophilic carbonyl carbon of another molecule to form a β-hydroxy aldehyde or ketone. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.comyoutube.compressbooks.pub This reaction is a fundamental carbon-carbon bond-forming strategy in organic synthesis. wikipedia.org The reaction can be catalyzed by either acid or base. masterorganicchemistry.com
Under basic conditions, the reaction proceeds through the formation of a resonance-stabilized enolate, which then adds to the carbonyl group of another molecule. wikipedia.org The resulting product is an alkoxide salt, which is then protonated to give the aldol product. wikipedia.org For ketones, the equilibrium of the aldol addition often lies on the side of the reactants, but the subsequent dehydration to form an α,β-unsaturated ketone can drive the reaction to completion. pressbooks.pub
Domino Reaction Sequences (e.g., Barbier/Cyclization)
Domino reactions, also known as cascade or tandem reactions, involve a sequence of intramolecular reactions where the subsequent reaction is a consequence of the functionality generated in the previous step. beilstein-journals.orgnih.govnih.gov These reactions are highly efficient in building molecular complexity from simple starting materials in a single operation. nih.govnih.gov
One such domino sequence involving this compound derivatives could be a Barbier reaction followed by cyclization. The Barbier reaction is an organometallic reaction where an alkyl halide reacts with a carbonyl compound in the presence of a metal, such as magnesium, zinc, indium, or samarium, to form a primary, secondary, or tertiary alcohol. alfa-chemistry.comdrugfuture.comwikipedia.orgnih.gov A key feature of the Barbier reaction is that the organometallic reagent is generated in situ. wikipedia.org This reaction can be performed intramolecularly. alfa-chemistry.comnih.gov In the context of this compound, the bromoethyl group can react with a metal to form an organometallic intermediate, which could then react with a carbonyl group within the same molecule or a different molecule, followed by a cyclization step.
Table 2: Metals Commonly Used in Barbier Reactions
| Metal | Key Features | Reference |
|---|---|---|
| Magnesium | Commonly used, similar to Grignard reagents | wikipedia.org |
| Zinc | Relatively inexpensive, can be used in aqueous media | wikipedia.orgmdpi.com |
| Indium | Can be used in aqueous media | wikipedia.org |
Nucleophilic Vinylic Substitution (SNV)
Cycloaddition Reactions Involving the N-Bromoethylated Scaffold
The N-bromoethylated indolin-2-one scaffold can participate in cycloaddition reactions, providing a powerful tool for the synthesis of complex, polycyclic molecules. A common example is the [3+2] cycloaddition reaction. rsc.orgmdpi.com In this type of reaction, a three-atom component (the 1,3-dipole) reacts with a two-atom component (the dipolarophile) to form a five-membered ring. mdpi.com
For instance, azomethine ylides, generated in situ, can react with activated alkenes, such as those that can be formed from the indolin-2-one core, to yield spiro-pyrrolidine-oxindole derivatives. rsc.org These reactions are often highly stereoselective and provide access to structurally diverse and complex heterocyclic systems. mdpi.com
1,3-Dipolar Cycloaddition Reactions
The 1,3-dipolar cycloaddition is a powerful and widely utilized method in organic synthesis for the construction of five-membered heterocyclic rings. This reaction involves the concertedly or stepwise addition of a 1,3-dipole to a dipolarophile. In the context of this compound, the key to its participation in such reactions lies in its potential to generate an azomethine ylide.
Generation and Reactivity of Azomethine Ylides
Azomethine ylides are highly reactive intermediates characterized by a nitrogen atom adjacent to a carbanionic center, making them ideal candidates for 1,3-dipolar cycloadditions. The presence of the 2-bromoethyl group on the nitrogen atom of the indolin-2-one ring is the critical feature for the in situ generation of an azomethine ylide.
One plausible method for the generation of the requisite azomethine ylide from this compound involves treatment with a suitable base. The base would facilitate the removal of a proton from the carbon alpha to the nitrogen and the concurrent or subsequent elimination of the bromide ion. This process would lead to the formation of a cyclic azomethine ylide. The reactivity of the generated azomethine ylide would then be harnessed by trapping it with a variety of dipolarophiles, such as alkenes and alkynes, to yield spiro-fused pyrrolidine (B122466) derivatives.
The general reactivity of azomethine ylides is well-established, and they are known to react with a wide range of electron-deficient and electron-rich dipolarophiles. The regioselectivity and stereoselectivity of these cycloaddition reactions are often predictable based on frontier molecular orbital (FMO) theory and steric considerations.
Formation of Spirooxindole Hybrid Structures
The cycloaddition of the in situ generated azomethine ylide from this compound with various dipolarophiles would lead to the formation of spirooxindole hybrid structures. The spiro center would be at the C3 position of the oxindole (B195798) ring, with the newly formed pyrrolidine ring fused in a spirocyclic manner.
Spirooxindoles are a prominent class of heterocyclic compounds found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities. The ability to construct these complex scaffolds from a readily accessible precursor like this compound would be of significant synthetic interest.
The specific dipolarophiles employed would dictate the substitution pattern of the resulting spiro-pyrrolidinyl-oxindole. For instance, reaction with maleimides would yield spiro-succinimide-pyrrolidinyl-oxindoles, while reaction with acrylates would lead to the corresponding spiro-pyrrolidine-carboxylate-oxindoles. The diastereoselectivity of these reactions would be a key aspect to investigate, as the formation of multiple stereocenters is possible.
Table 1: Potential Dipolarophiles for Reaction with Azomethine Ylide Derived from this compound
| Dipolarophile Class | Example | Potential Product |
| Alkenes | N-Phenylmaleimide | Spiro[indolin-2-one-3,3'-pyrrolidine]-2',5'-dione derivative |
| Methyl acrylate | Methyl spiro[indolin-2-one-3,3'-pyrrolidine]-4'-carboxylate | |
| Styrene | 4'-Phenyl-spiro[indolin-2-one-3,3'-pyrrolidine] | |
| Alkynes | Dimethyl acetylenedicarboxylate | Dihydro-spiro[indolin-2-one-3,3'-pyrrole]dicarboxylate |
Intramolecular Cyclization Pathways
The 2-bromoethyl substituent in this compound also presents an opportunity for intramolecular cyclization reactions. This pathway would involve the nucleophilic attack of an atom within the indolin-2-one moiety onto the electrophilic carbon bearing the bromine atom.
A likely intramolecular cyclization pathway would involve the enolate of the indolin-2-one. Treatment of this compound with a base could generate the enolate at the C3 position. This enolate could then act as a nucleophile, attacking the terminal carbon of the 2-bromoethyl chain in an intramolecular SN2 reaction. This would result in the formation of a new five-membered ring, leading to a tricyclic system, specifically a pyrrolo[1,2-a]indol-1-one derivative.
The success of such an intramolecular cyclization would depend on several factors, including the choice of base, reaction conditions (temperature, solvent), and the relative rates of competing reactions, such as intermolecular reactions or elimination.
Table 2: Potential Products from Intramolecular Cyclization of this compound
| Reaction Type | Reagents | Product |
| Intramolecular N-alkylation | Base (e.g., NaH) | Pyrrolo[1,2-a]indol-1-one |
Further research is necessary to fully elucidate the synthetic potential of this compound in these and other chemical transformations. The exploration of its reactivity will undoubtedly contribute to the development of new and efficient methods for the synthesis of complex, biologically relevant heterocyclic compounds.
Applications As a Synthetic Intermediate in Organic Chemistry
Building Block for the Construction of Complex Organic Molecules
1-(2-Bromoethyl)indolin-2-one is a key reagent for introducing the N-ethyl-indolin-2-one moiety into larger molecules. The presence of the bromoethyl side chain provides a reactive electrophilic site, ideal for nucleophilic substitution reactions. This allows for the straightforward coupling of the indolinone core with various nucleophiles, such as amines, thiols, and alcohols, thereby facilitating the assembly of more elaborate structures.
The indolin-2-one framework itself is a core component of many synthetic compounds explored for therapeutic potential, including inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer therapy. mdpi.com The ability to readily attach this core structure to other pharmacophores or functional groups via the bromoethyl linker makes this compound a strategic starting material in drug discovery programs. mdpi.comfrontiersin.org For instance, the N-substituent can be modified to modulate the physicochemical properties of the final compound, such as solubility and cell permeability, which are critical for biological activity. mdpi.com
Utility in Total Synthesis Strategies
The indolin-2-one core is found in various natural products, making its derivatives valuable in the field of total synthesis. These efforts often involve the development of novel synthetic routes to achieve the target molecule efficiently and, in many cases, enantioselectively.
While the indolin-2-one skeleton is central to many alkaloids, the direct application of this compound as a precursor in the documented total synthesis of Leucolusine is not prominent. Published synthetic routes for Leucolusine and its epimers often employ different starting materials, such as piperidin-2-one, and utilize strategies like palladium-catalyzed asymmetric alkylation to construct the core structure. nih.govresearchgate.net Although this compound could theoretically be used to synthesize analogs by incorporating its specific N-ethyl linker, its role in established total syntheses of Leucolusine itself has not been detailed in the available scientific literature.
Derivatization Strategies for Scaffold Modification and Diversification
The true synthetic power of this compound lies in its utility as a platform for generating diverse libraries of compounds. The indolinone ring can be chemically manipulated, particularly at the C3 position, to install a variety of functional groups and heterocyclic systems. The N-bromoethyl group typically remains intact during these transformations, allowing for subsequent modifications.
Thiosemicarbazones derived from the indolin-2-one scaffold have attracted significant interest due to their wide range of biological activities, including potential antitumor and antimicrobial properties. researchgate.netnih.gov The synthesis of these derivatives from this compound requires a two-step process.
First, the indolin-2-one must be oxidized to the corresponding indoline-2,3-dione (isatin) derivative, yielding 1-(2-Bromoethyl)indoline-2,3-dione. This intermediate possesses a reactive ketone at the C3 position. The second step is a classic condensation reaction between this N-substituted isatin (B1672199) and a selected thiosemicarbazide (B42300). This reaction typically proceeds by heating the reactants in a suitable solvent like ethanol, often with an acid catalyst, to furnish the target 1-(2-Bromoethyl)-3-(thiosemicarbazono)indolin-2-one derivative. researchgate.net This modular synthesis allows for diversity by varying the substituent on the thiosemicarbazide moiety. nih.govmdpi.com
Table 1: Synthesis of Indole-Thiosemicarbazone Derivatives
| Reactant 1 | Reactant 2 | Product Class | Key Reaction Type |
|---|---|---|---|
| 1-(2-Bromoethyl)indoline-2,3-dione | Thiosemicarbazide | N-Substituted Isatin Thiosemicarbazone | Condensation |
Schiff bases are another important class of compounds synthesized from the indolin-2-one core, known for their diverse pharmacological profiles, including anti-inflammatory and antimicrobial activities. nih.govnih.govsamipubco.com Similar to the synthesis of thiosemicarbazones, the pathway to Schiff base derivatives begins with the oxidation of this compound to 1-(2-Bromoethyl)indoline-2,3-dione.
The resulting N-substituted isatin is then reacted with a primary amine (R-NH2) in a condensation reaction. nih.gov This process involves the nucleophilic attack of the amine on the C3-carbonyl group, followed by dehydration to form the characteristic imine or azomethine (-C=N-) functional group of the Schiff base. samipubco.com The reaction is versatile, allowing for the incorporation of a wide array of aromatic and aliphatic amines, leading to a large library of derivatives for biological screening. nih.govnih.gov
Table 2: Synthesis of Indole-Schiff Base Derivatives
| Reactant 1 | Reactant 2 | Product Class | Key Reaction Type |
|---|---|---|---|
| 1-(2-Bromoethyl)indoline-2,3-dione | Primary Aromatic Amine | N-Substituted Isatin Schiff Base (Aromatic) | Condensation |
Molecular hybridization is a powerful strategy in drug design that combines two or more pharmacophores to create a single molecule with potentially enhanced affinity or a multi-target profile. The this compound scaffold is an excellent starting point for creating such hybrids.
A notable example is the synthesis of indolinedione–coumarin (B35378) hybrids. The synthesis begins with the conversion of the bromoethyl group to an azidoethyl group via reaction with sodium azide (B81097) (NaN₃). This transformation converts the electrophilic handle into a group suitable for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The resulting 1-(2-azidoethyl)indolin-2-one (after oxidation to the dione) can be efficiently and regioselectively reacted with a coumarin molecule appended with a terminal alkyne. This reaction forms a stable triazole linker, covalently joining the indolinedione and coumarin moieties to produce the final hybrid molecule.
Table 3: Research Findings on Indolinedione–Coumarin Hybrids
| Hybrid Compound Class | Synthetic Strategy | Key Intermediate | Purpose of Hybridization |
|---|
Introduction of Variously Substituted Side Chains
The bromoethyl moiety of this compound is a prime site for nucleophilic substitution reactions, enabling the facile introduction of a wide array of substituted side chains. This versatility makes it a key intermediate for the synthesis of novel indolin-2-one derivatives with potential applications in medicinal chemistry and materials science.
The carbon-bromine bond in the ethyl side chain is susceptible to cleavage by a variety of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. This reactivity allows for the systematic modification of the side chain, providing access to a diverse library of compounds.
Table 1: Examples of Nucleophilic Substitution Reactions with this compound
| Nucleophile | Reagent Example | Resulting Side Chain | Product Name |
| Amine | Ammonia (B1221849) | -CH₂CH₂NH₂ | 1-(2-Aminoethyl)indolin-2-one |
| Azide | Sodium Azide | -CH₂CH₂N₃ | 1-(2-Azidoethyl)indolin-2-one |
| Thiol | Thioacetic acid | -CH₂CH₂SAc | S-(2-(2-Oxoindolin-1-yl)ethyl) ethanethioate |
| Carbanion | Diethyl malonate | -CH₂CH₂CH(CO₂Et)₂ | Diethyl 2-(2-(2-oxoindolin-1-yl)ethyl)malonate |
Detailed research has demonstrated the successful implementation of these transformations. For instance, the reaction with amines, such as ammonia or primary amines, provides a straightforward route to 1-(2-aminoethyl)indolin-2-one derivatives. These amino-functionalized products can serve as precursors for further elaboration, including the synthesis of amide or sulfonamide analogues.
Similarly, the substitution reaction with sodium azide yields 1-(2-azidoethyl)indolin-2-one. researchgate.net The azido (B1232118) group is a versatile functional handle that can be readily converted to an amine via reduction or participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to introduce triazole-containing side chains.
Thiol-containing side chains can be introduced by reacting this compound with a thiol or a protected thiol equivalent, such as thioacetic acid. The resulting thioether or thioester can be further modified, for example, by deprotection to reveal the free thiol, which can be utilized in various bioconjugation strategies or for the formation of disulfide bonds.
Furthermore, the reaction with carbanions, generated from active methylene (B1212753) compounds like diethyl malonate, allows for the formation of new carbon-carbon bonds. This extends the carbon framework of the side chain and introduces functionalities that can be manipulated in subsequent synthetic steps, such as hydrolysis and decarboxylation of the malonate ester to yield a propanoic acid side chain.
Precursor for Spirocyclic Systems
The structural framework of this compound is pre-disposed to undergo intramolecular cyclization reactions, making it a valuable precursor for the synthesis of spirocyclic systems, particularly those containing a spiro-pyrrolidine ring fused at the C3 position of the indolin-2-one core. These spirooxindole moieties are prevalent in a variety of natural products and pharmacologically active compounds. nih.govmdpi.commdpi.com
One of the primary strategies for the construction of these spirocycles involves an intramolecular N-alkylation. In this approach, a nucleophilic nitrogen atom, introduced at the C3 position of the indolin-2-one ring, displaces the bromine atom of the N-1 bromoethyl side chain, leading to the formation of a new five-membered ring.
For example, the synthesis of spiro[indoline-3,2'-pyrrolidin]-2-one derivatives can be envisioned starting from this compound. The initial step would involve the introduction of a suitable nitrogen-containing nucleophile at the C3 position. Subsequent treatment with a base would facilitate the intramolecular cyclization to furnish the desired spirocyclic product.
While direct examples starting from this compound are not extensively documented in readily available literature, the general principle of using N-substituted indolin-2-ones for the synthesis of spirocycles is well-established. iaea.orgfarmaceut.org For instance, the 1,3-dipolar cycloaddition of azomethine ylides, generated in situ from the condensation of isatin derivatives (which can be conceptually derived from this compound through functional group transformations) and amino acids, with various dipolarophiles is a common method for constructing spiropyrrolidine oxindoles. iaea.orgfarmaceut.org
Another potential pathway to spirocyclic systems involves the reaction of this compound with a C3-functionalized indolin-2-one derivative. For instance, a carbanion generated at the C3 position could potentially react with the bromoethyl side chain in an intermolecular fashion, followed by subsequent transformations to achieve the final spirocyclic architecture.
The synthesis of these complex spirocyclic systems is of significant interest due to their prevalence in biologically active natural products and their potential as scaffolds in drug discovery. mdpi.com The development of efficient synthetic routes to these molecules, potentially utilizing this compound as a key starting material, remains an active area of research in organic chemistry.
Mechanistic Insights and Computational Studies of 1 2 Bromoethyl Indolin 2 One Derivatives
Elucidation of Reaction Mechanisms
The presence of a reactive bromoethyl group on the nitrogen atom of the indolin-2-one core allows for a variety of chemical transformations. The following subsections discuss the mechanistic aspects of key reaction types that derivatives of 1-(2-bromoethyl)indolin-2-one can undergo, based on studies of analogous systems.
The 2-bromoethyl moiety in this compound is a primary alkyl halide, making it susceptible to nucleophilic substitution reactions. These reactions are fundamental for introducing a wide range of functional groups by displacing the bromide ion. The primary nature of the carbon bearing the bromine atom suggests that the nucleophilic substitution is likely to proceed via an S(_N)2 mechanism.
In a typical S(_N)2 pathway, the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (bromide). This backside attack leads to a concerted process where the carbon-nucleophile bond is formed simultaneously as the carbon-bromine bond is broken. This mechanism results in an inversion of stereochemistry at the reaction center, although in the case of the ethyl chain of this compound, this is not applicable as the carbon is not a stereocenter. The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile.
Key factors influencing the nucleophilic substitution on this compound derivatives would include the nature of the nucleophile, the solvent, and the steric hindrance around the electrophilic carbon. Strong, less sterically hindered nucleophiles and polar aprotic solvents are known to favor S(_N)2 reactions. For instance, the reaction of N-alkylated indolin-2-ones with various nucleophiles is a common strategy for further functionalization.
The indolin-2-one core, particularly when functionalized with electron-withdrawing groups at the 3-position, can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. These reactions are powerful tools for the construction of complex heterocyclic systems, such as spiro-indolin-2-ones.
Mechanistically, a 1,3-dipolar cycloaddition is a concerted pericyclic reaction where a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. The regioselectivity and stereoselectivity of these reactions are governed by the frontier molecular orbitals (HOMO and LUMO) of the reacting species. For instance, the reaction of 3-ylideneoxindoles with azomethine ylides has been studied to produce polysubstituted spiro[indoline-3,3′-pyrrolidines]. rsc.org The reaction proceeds via the generation of an azomethine ylide in situ, which then undergoes a [3+2] cycloaddition with the exocyclic double bond of the indolin-2-one derivative.
While the 1-(2-bromoethyl) group itself is not directly involved in the cycloaddition at the C3 position, its electronic and steric influence on the indolin-2-one ring can affect the reactivity of the dipolarophile. Furthermore, the bromoethyl group can serve as a handle for subsequent transformations after the cycloaddition has occurred.
Catalytic methods offer efficient and selective routes for the functionalization of the indolin-2-one scaffold. Transition-metal catalysis, in particular, has been employed for C-H activation and cross-coupling reactions on indolin-2-one derivatives.
For example, palladium-catalyzed carbonylative reactions have been used for the synthesis and functionalization of indole (B1671886) derivatives. beilstein-journals.org A plausible mechanism for such a reaction involves the oxidative addition of a Pd(0) catalyst to an aryl or alkyl halide, followed by CO insertion and subsequent reductive elimination to form the carbonylated product. In the context of this compound, the bromoethyl group could potentially participate in intramolecular catalytic cycles, leading to the formation of fused ring systems.
Furthermore, rhodium and indium catalysts have been used in cyclization reactions to generate polycyclic indolines, with theoretical studies elucidating the reaction mechanisms and the role of the catalyst in controlling selectivity. nih.gov These studies highlight the importance of the catalyst in activating the substrate and stabilizing transition states, thereby directing the reaction towards the desired product. The functionalization at the nitrogen of the indolin-2-one can influence the coordination of the catalyst and the subsequent reaction pathway.
Quantum Chemical Calculations
Density Functional Theory (DFT) is a widely used computational method to predict the geometry and electronic properties of molecules. For 1-(2-bromoethyl)indoline-2,3-dione, geometry optimization has been performed using the DFT method with a 6-311++G** basis set. The calculated geometrical parameters were found to be in good agreement with experimental data from X-ray crystallography, with a root-mean-square deviation of 0.068 Å between the optimized structure and the crystal structure. This small deviation indicates that the computational model provides a reliable representation of the molecular geometry.
| Parameter | Value |
|---|---|
| Method | DFT/6-311++G** |
| Total Energy (eV) | -86134.81 |
| Dipole Moment (Debye) | 7.2176 |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.
For 1-(2-bromoethyl)indoline-2,3-dione, the HOMO and LUMO energy levels have been calculated using DFT. These values provide insight into the electronic transitions and the sites of electrophilic and nucleophilic attack. A smaller HOMO-LUMO gap generally implies higher reactivity.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.860 |
| LUMO | -3.091 |
| HOMO-LUMO Gap | 3.769 |
The distribution of the HOMO and LUMO across the molecule can pinpoint the reactive sites. For indolin-2-one derivatives, the HOMO is often localized on the benzene (B151609) ring, indicating its susceptibility to electrophilic attack, while the LUMO is typically centered on the carbonyl group and the adjacent carbon, making them targets for nucleophilic attack. The presence of the bromoethyl group will also influence the distribution of these orbitals.
Molecular Modeling and Docking Studies in Chemical Biology Research
Analysis of Ligand-Protein Binding Interactions and Modes
Molecular docking is a prominent computational technique used to predict the preferred orientation of a ligand when bound to a protein's active site. This method is instrumental in understanding the structure-activity relationships (SAR) of indolin-2-one derivatives, which are known to inhibit various protein kinases and enzymes implicated in disease. Through docking simulations, the specific interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, can be identified and quantified.
Studies on a wide range of indolin-2-one derivatives have revealed a common binding motif with protein kinases. The indolin-2-one scaffold frequently acts as a hinge-binder, forming critical hydrogen bonds with backbone residues in the hinge region of the kinase domain. For instance, in studies of Aurora B kinase inhibitors, the –NH group of the indolinone core consistently forms a hydrogen bond with the backbone carbonyl of residue Glu171, while the C=O group interacts with the backbone –NH of Ala173. nih.govrsc.orgjetir.org These interactions are crucial for anchoring the inhibitor in the ATP-binding pocket.
Similarly, derivatives designed as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors also utilize the indolin-2-one core to engage with the hinge region. Molecular modeling of these compounds shows that the oxindole (B195798) moiety forms hydrogen bonds with the backbone amide of Cys919 and the carbonyl group of Glu917, mimicking the binding mode of native ATP. nih.gov The potency of these inhibitors is often modulated by the substituents on the indolin-2-one ring, which can form additional interactions with other regions of the active site. For example, substitutions at the C3 position can extend into hydrophobic pockets, enhancing binding affinity and selectivity. nih.govacs.org
Beyond kinases, indolin-2-one derivatives have been docked against other enzymatic targets. In studies targeting α-amylase, an enzyme relevant to diabetes, derivatives showed significant binding affinities, with the indolin-2-one ring forming both conventional and non-classical hydrogen bonds within the enzyme's active site. mdpi.com Likewise, when evaluated against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, these compounds demonstrated favorable binding interactions within the active site cavity, highlighting their potential as anti-inflammatory agents. researchgate.net
The binding affinity is often quantified by a scoring function, which estimates the binding free energy of the complex. Lower scores, such as MolDock Scores or Rerank Scores, typically indicate more stable and favorable interactions. nih.govresearchgate.net These computational predictions are invaluable for prioritizing compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process.
| Protein Target | PDB Code | Key Interacting Residues | Type of Interaction | Example Binding Score | Reference |
|---|---|---|---|---|---|
| Aurora B Kinase | 4AF3 | Glu171, Ala173 | Hydrogen Bonds | -225.90 kcal/mol (MolDock Score) | nih.govrsc.org |
| VEGFR-2 | 4ASD | Cys919, Glu917 | Hydrogen Bonds | IC50 = 0.078 µM (Compound 17a) | nih.gov |
| p21-activated kinase 4 (PAK4) | 4F7O | Leu396, Lys350 | Hydrogen Bonds | IC50 = 16 nM (Compound 12d) | rsc.org |
| α-Amylase | 6OCN | Asp300, Glu233, Asp197 | Hydrogen & Carbon-Hydrogen Bonds | -8.75 kcal/mol (Binding Affinity) | mdpi.com |
| Cyclooxygenase-2 (COX-2) | 3LN1 | Tyr385, Ser530, Arg120 | Hydrogen Bonds, π-π Stacking | -101.45 (Rerank Score) | researchgate.netnih.gov |
Molecular Electron Density Theory (MEDT) Applications
Molecular Electron Density Theory (MEDT) is a modern framework for studying the reactivity of organic molecules. mdpi.com It posits that the changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactivity. MEDT provides powerful insights into reaction mechanisms by analyzing the topology of the Electron Localization Function (ELF) and tracking the flow of electron density along the reaction pathway.
A key application of MEDT in the context of indolin-2-one chemistry is the study of [3+2] cycloaddition (32CA) reactions. These reactions are fundamental for the synthesis of complex spirooxindole scaffolds, which are prevalent in many biologically active molecules. mdpi.comresearchgate.net A MEDT study of the 32CA reaction between an azomethine ylide, generated in situ from isatin (B1672199) (a precursor to the indolin-2-one core), and phenyl vinyl sulphone provides a detailed mechanistic picture. mdpi.com
The analysis begins with the characterization of the reactants using Conceptual DFT (CDFT) indices. The azomethine ylide is identified as a strong nucleophile, while phenyl vinyl sulphone is a strong electrophile. This large difference in their electronic character suggests that the reaction will be highly polar, driven by a significant transfer of electron density from the ylide to the dipolarophile. mdpi.com
ELF topological analysis of the azomethine ylide reveals its electronic structure. It is classified as a pseudo(mono)radical species. mdpi.com This classification arises from the presence of two monosynaptic basins at the C1 carbon atom, which are characteristic of centers that can readily participate in the formation of new covalent bonds. This pseudo(mono)radical character is crucial for the high reactivity of the ylide in 32CA reactions.
The polar nature of the reaction is quantified by calculating the Global Electron Density Transfer (GEDT) at the transition state. In the studied reaction, the GEDT value is high (0.52 e), confirming a substantial flow of electrons from the nucleophilic azomethine ylide to the electrophilic phenyl vinyl sulphone. mdpi.com This high polarity is responsible for the low activation energy of the reaction. The MEDT framework explains that this process is not a classic pericyclic reaction but rather a polar, stepwise process involving the formation of C-C bonds guided by the accumulation of electron density at the interacting centers.
By providing a rigorous quantum chemical analysis of electron density changes, MEDT offers a comprehensive understanding of why and how these complex heterocyclic structures are formed, elucidating the factors that control their regio- and stereoselectivity. mdpi.commaxapress.com
| Reactant | Electronic Chemical Potential (μ) | Chemical Hardness (η) | Global Electrophilicity (ω) | Global Nucleophilicity (N) | Reference |
|---|---|---|---|---|---|
| Isatin-derived Azomethine Ylide | -2.22 eV | 4.10 eV | 0.60 eV | 4.44 eV (Supernucleophile) | mdpi.com |
| Phenyl Vinyl Sulphone | -4.04 eV | 5.04 eV | 1.62 eV (Strong Electrophile) | 1.64 eV | mdpi.com |
Pharmacological Relevance of the N Bromoethylated Indolin 2 One/isatin Scaffold in Chemical Biology Research
Indolin-2-one/Isatin (B1672199) as a Privileged Scaffold for Designing Biologically Active Moleculesnih.govnih.gov
The indolin-2-one and isatin frameworks are considered "privileged scaffolds" in drug discovery due to their ability to bind to a diverse range of biological targets with high affinity. researchgate.net This inherent versatility stems from their unique structural and electronic properties, which allow for interactions with various enzymes and receptors. researchgate.net Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, antimicrobial, anticonvulsant, and anti-inflammatory properties. nih.gov
The indolin-2-one core is a key structural feature in several approved drugs, such as Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy. nih.govnih.gov This highlights the scaffold's clinical relevance and its potential for the development of novel therapeutic agents. The ability to readily modify the core structure at various positions, including the N-1, C-3, and C-5 positions, allows for the fine-tuning of its biological activity and pharmacokinetic properties.
Table 1: Selected Biological Activities of Indolin-2-one/Isatin Derivatives
| Biological Activity | Target Class Examples | Reference(s) |
| Anticancer | Receptor Tyrosine Kinases (e.g., VEGFR, PDGFR) | nih.govnih.gov |
| Antiviral | Viral Enzymes | nih.gov |
| Antimicrobial | Bacterial and Fungal Proteins | nih.gov |
| Anticonvulsant | Ion Channels | nih.gov |
| Anti-inflammatory | Cyclooxygenase (COX) Enzymes | nih.gov |
Principles of Scaffold Design for Modulating Molecular Targets
The design of molecules based on the indolin-2-one scaffold involves strategic modifications to achieve desired interactions with specific biological targets. The N-bromoethylated derivative, 1-(2-bromoethyl)indolin-2-one, serves as a pivotal intermediate in this process, enabling a variety of chemical transformations to explore the chemical space around the core scaffold.
Strategies for Engaging Enzymes and Receptorsnih.gov
Derivatives of the indolin-2-one scaffold are often designed to act as inhibitors of enzymes, particularly kinases, by competing with endogenous ligands such as ATP in the enzyme's active site. nih.gov The core structure of indolin-2-one can establish key hydrogen bonding interactions with the hinge region of the kinase domain. Modifications at the C-3 position are crucial for determining selectivity and potency, while substituents on the aromatic ring can influence pharmacokinetic properties. nih.gov
Influence of the Bromoethyl Moiety on Molecular Recognition and Binding Affinitiesnih.gov
The bromoethyl group at the N-1 position of the indolin-2-one scaffold primarily serves as a reactive handle for further chemical modifications rather than directly participating in molecular recognition with a biological target. Bromine is a good leaving group, making this compound an excellent substrate for nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups, including amines, azides, and thiols, which can then engage in specific interactions with the target protein.
The length of the ethyl linker provides a degree of flexibility, allowing the attached functional group to adopt an optimal orientation for binding. The ultimate influence on binding affinity is therefore determined by the nature of the substituent that replaces the bromine atom. For example, the introduction of a basic amine can lead to the formation of a salt bridge with an acidic amino acid residue in the target protein, significantly enhancing binding affinity. The bromoethyl moiety is thus an enabling feature for exploring a vast chemical space to optimize molecular recognition and binding.
Utility in Scaffold Diversification for Chemical Biology Probes and Tools
The reactivity of the bromoethyl group makes this compound a valuable intermediate for the synthesis of chemical biology probes. These probes are essential tools for studying the function and localization of proteins and other biomolecules in living systems. By attaching reporter groups such as fluorophores, biotin, or photoaffinity labels to the indolin-2-one scaffold via the bromoethyl linker, researchers can create molecules that can be used to visualize, isolate, and identify their biological targets.
Furthermore, the bromoethyl group can be used to create covalent inhibitors or probes. The electrophilic nature of the carbon atom attached to the bromine can allow for reaction with nucleophilic residues, such as cysteine or histidine, in the active site of a target protein, leading to irreversible inhibition. This can be a powerful strategy for achieving high potency and prolonged duration of action. The development of such probes is crucial for target validation and understanding the mechanism of action of bioactive compounds.
Structure-Activity Relationship (SAR) Methodologies for Indolin-2-one Derivatives in Target Engagement Studiesnih.gov
Structure-activity relationship (SAR) studies are fundamental to the process of optimizing the biological activity of a lead compound. For indolin-2-one derivatives, SAR studies typically involve the systematic modification of different parts of the molecule and assessing the impact of these changes on its potency, selectivity, and pharmacokinetic properties. nih.gov
Key areas of modification for the indolin-2-one scaffold include:
The C-3 Position: Substituents at this position are critical for determining the compound's interaction with the active site of enzymes or the binding pocket of receptors. The size, shape, and electronic properties of the group at C-3 can dramatically affect potency and selectivity. nih.gov
The Aromatic Ring (C-4, C-5, C-6, C-7): Substitution on the benzene (B151609) ring of the indolin-2-one core can influence factors such as solubility, metabolic stability, and cell permeability. Halogenation, for instance, can enhance membrane permeability and potency. mdpi.com
SAR studies are typically conducted using a combination of chemical synthesis, in vitro biological assays, and computational modeling. The data generated from these studies provide valuable insights into the molecular determinants of biological activity and guide the design of more potent and selective compounds.
Table 2: Key Positions for SAR Studies on the Indolin-2-one Scaffold
| Position | Role in Biological Activity | Common Modifications | Reference(s) |
| C-3 | Potency and Selectivity | Arylidene groups, Heterocyclic rings | nih.govnih.gov |
| C-5 | Pharmacokinetics and Potency | Halogens, Small alkyl groups | mdpi.com |
| N-1 | Scaffold Diversification, Linker for Probes | Alkylation (e.g., with a bromoethyl group) | researchgate.net |
Conclusion and Future Research Directions
Summary of Synthetic Utility and Methodological Advancements for N-Bromoethylated Indolin-2-one Derivatives
The synthetic utility of N-bromoethylated indolin-2-one derivatives, including 1-(2-Bromoethyl)indolin-2-one, lies primarily in their ability to act as electrophilic building blocks. The presence of the bromoethyl group at the nitrogen atom introduces a reactive site for nucleophilic substitution, enabling the facile introduction of various functionalities onto the indolin-2-one core. This positions these compounds as valuable intermediates for the synthesis of a diverse array of more complex molecules.
Methodological advancements in the synthesis of N-alkylated indolin-2-ones have provided reliable routes to access these precursors. A common approach involves the N-alkylation of the parent indolin-2-one (oxindole). This reaction is typically carried out in the presence of a base, which deprotonates the nitrogen atom to form an amide anion, followed by reaction with a suitable electrophile, in this case, 1,2-dibromoethane (B42909). While specific conditions for the synthesis of this compound are not extensively documented in publicly available literature, analogous reactions with other alkyl halides are well-established. For instance, the synthesis of the related compound, 1-(2-Bromoethyl)-1H-indole-2,3-dione, has been achieved by reacting isatin (B1672199) with 1,2-dibromoethane in the presence of potassium carbonate in DMF.
The primary synthetic application of the N-bromoethyl group is to serve as a handle for intramolecular or intermolecular cyclization reactions, leading to the formation of new heterocyclic rings fused to the indolin-2-one system. Additionally, it allows for the introduction of various side chains through substitution reactions with a wide range of nucleophiles, such as amines, thiols, and carbanions.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Nucleophile/Reagent | Potential Product |
| Nucleophilic Substitution | Primary/Secondary Amine | 1-(2-Aminoethyl)indolin-2-one derivatives |
| Nucleophilic Substitution | Thiol | 1-(2-Thioethyl)indolin-2-one derivatives |
| Nucleophilic Substitution | Cyanide | 1-(2-Cyanoethyl)indolin-2-one |
| Intramolecular Cyclization | (with a nucleophilic group at C3) | Fused polycyclic indolin-2-one systems |
Prospective Avenues in Synthetic Chemistry and Novel Methodologies
The future of synthetic chemistry involving this compound and its analogs is poised for significant advancements. A key area of exploration will be the development of novel, more efficient, and stereoselective synthetic methodologies.
Prospective Avenues:
Catalytic N-Alkylation: The development of catalytic methods for the N-alkylation of indolin-2-one would represent a significant improvement over traditional stoichiometric base-mediated reactions. This could involve the use of transition metal catalysts or organocatalysts to achieve higher yields, milder reaction conditions, and improved functional group tolerance.
Intramolecular Cyclization Strategies: The bromoethyl group is an ideal precursor for intramolecular cyclization reactions. Future research could focus on developing novel cascade reactions initiated by the cyclization of the N-bromoethyl moiety to construct complex polycyclic scaffolds. This could involve radical cyclizations or transition-metal-catalyzed processes.
Domino Reactions: Designing one-pot domino reactions starting from this compound would be a highly efficient strategy for building molecular complexity. For example, a sequence involving a nucleophilic substitution on the bromoethyl group followed by a reaction at the C3 position of the indolin-2-one core could rapidly generate diverse compound libraries.
Emerging Trends in Mechanistic and Computational Chemistry Applications
Mechanistic Investigations:
Detailed mechanistic studies on the N-alkylation of indolin-2-ones and the subsequent reactions of the N-bromoethyl group are crucial for optimizing reaction conditions and controlling product selectivity. Techniques such as kinetic studies, isotope labeling experiments, and in-situ reaction monitoring (e.g., using NMR or IR spectroscopy) can provide valuable insights into the reaction pathways. Understanding the role of the base, solvent, and any additives in the N-alkylation step is essential for developing more robust synthetic protocols.
Computational Chemistry Applications:
Density Functional Theory (DFT) calculations can be employed to model the transition states of the N-alkylation reaction and subsequent nucleophilic substitution or cyclization reactions. Such calculations can help in:
Predicting Reactivity: Determining the activation energies for different reaction pathways can predict the most likely products under various conditions.
Understanding Stereoselectivity: For reactions involving the creation of new stereocenters, computational models can elucidate the factors that control the stereochemical outcome.
Designing Novel Reactions: By simulating the reactivity of this compound with various reagents, computational chemistry can guide the design of new synthetic transformations.
Table 2: Potential Computational Studies on this compound
| Study Type | Objective | Potential Insights |
| Conformational Analysis | Determine the preferred spatial arrangement of the bromoethyl group. | Influence of conformation on reactivity. |
| Transition State Analysis | Model the N-alkylation and subsequent substitution reactions. | Elucidate reaction mechanisms and predict product selectivity. |
| Molecular Dynamics | Simulate the behavior of the molecule in different solvent environments. | Understand the role of the solvent in directing reactivity. |
Future Exploration of Scaffold Diversity and Reactivity in Academic Research
The indolin-2-one scaffold continues to be a fertile ground for academic research due to its privileged status in medicinal chemistry. Future explorations of scaffold diversity and reactivity originating from this compound are expected to be a vibrant area of investigation.
Scaffold Diversity:
The N-bromoethyl group serves as a versatile anchor point for the introduction of a wide array of substituents, leading to the generation of diverse libraries of indolin-2-one derivatives. Academic research will likely focus on:
Synthesis of Fused Heterocycles: Exploring novel intramolecular cyclization strategies to create unique polycyclic systems containing the indolin-2-one core.
Linker-Based Drug Discovery: Utilizing the bromoethyl group as a linker to attach other pharmacophores, leading to the development of hybrid molecules with potential dual biological activities.
Post-Modification of the Indolin-2-one Core: Combining the reactivity of the N-bromoethyl group with modifications at other positions of the indolin-2-one ring (e.g., C3, C5, C6) to access a vast chemical space.
Reactivity Exploration:
Beyond simple nucleophilic substitutions, the reactivity of this compound can be further explored in more complex transformations. This includes its potential use in:
Transition-Metal-Catalyzed Cross-Coupling Reactions: Although challenging with alkyl halides, the development of new catalytic systems could enable cross-coupling reactions at the bromoethyl position.
Radical Chemistry: Investigating the participation of the bromoethyl group in radical-mediated reactions could open up new avenues for C-C and C-heteroatom bond formation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-Bromoethyl)indolin-2-one, and how can reaction conditions be optimized?
- Methodology :
- Alkylation Strategy : React indolin-2-one with 1,2-dibromoethane in a polar aprotic solvent (e.g., DMF or acetonitrile) using a base like K₂CO₃ to facilitate nucleophilic substitution. Monitor reaction progress via TLC .
- Intermediate Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Optimize reaction temperature (60–80°C) and time (12–24 hours) to maximize yield while minimizing side products like di-alkylated derivatives .
- Yield Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of 1,2-dibromoethane) and use catalytic KI to enhance reactivity .
Q. How can the crystal structure of this compound be determined experimentally?
- Methodology :
- X-ray Crystallography : Grow single crystals via slow evaporation of a saturated solution in ethanol. Collect diffraction data using a Mo-Kα radiation source (λ = 0.71073 Å) at 293 K. Refine the structure using SHELXL (space group ) with anisotropic displacement parameters for non-hydrogen atoms .
- Validation : Confirm bond lengths (e.g., C-Br: ~1.93 Å) and angles using CIF files. Compare with similar indolin-2-one derivatives (e.g., 5-bromo-1-methylindolin-2-one) to identify structural deviations .
Q. What analytical techniques are suitable for assessing the purity and identity of this compound?
- Methodology :
- HPLC Analysis : Use a reverse-phase C18 column (e.g., Newcrom R1) with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Retention time and peak symmetry indicate purity .
- Spectroscopic Characterization : Confirm structure via -NMR (e.g., δ 3.8–4.2 ppm for -CH₂Br protons) and HRMS (expected [M+H]⁺: ~254.0 m/z) .
Advanced Research Questions
Q. How does the bromoethyl substituent influence the compound's bioavailability compared to other indolin-2-one derivatives?
- Methodology :
- Molecular Property Analysis : Calculate polar surface area (PSA) and rotatable bond count using software like Molinspiration. Compare with analogs (e.g., 1-methyl or 1-hydroxyethyl derivatives). Bromoethyl groups increase molecular weight (~254 g/mol) and PSA (~50 Ų), potentially reducing permeability .
- In Vitro Permeability Assay : Use Caco-2 cell monolayers to measure apparent permeability (). A suggests limited intestinal absorption .
Q. What strategies can resolve contradictions in reported biological activities of indolin-2-one derivatives?
- Methodology :
- Meta-Analysis : Compile IC₅₀ data from studies using standardized assays (e.g., kinase inhibition). Account for variables like cell line (HEK293 vs. HeLa) and assay conditions (ATP concentration) .
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., bromoethyl vs. trifluoromethoxybenzyl groups) on target binding using molecular docking (e.g., AutoDock Vina) .
Q. How can solubility and stability be improved for in vivo pharmacological studies?
- Methodology :
- Prodrug Design : Synthesize phosphate or acetate esters of the hydroxyl group (if present) to enhance aqueous solubility. Monitor stability in simulated gastric fluid (pH 1.2) and plasma .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size: 100–200 nm) and assess release kinetics in PBS (pH 7.4) .
Q. How to design a robust SAR study for this compound?
- Methodology :
- Analog Synthesis : Prepare derivatives with variations at the indolinone core (e.g., 5-bromo, 7-methyl) or ethyl chain (e.g., chloroethyl, hydroxyethyl). Use Mitsunobu conditions for ether formation .
- Biological Testing : Screen analogs against a panel of cancer cell lines (e.g., MCF-7, A549) and assess apoptosis via flow cytometry (Annexin V/PI staining) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
